Cas no 1380717-12-3 (Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl-)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl- structure](https://ja.kuujia.com/scimg/cas/1380717-12-3x500.png)
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl- 化学的及び物理的性質
名前と識別子
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- Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl-
- n,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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- インチ: 1S/C10H12N4O/c1-6-4-7(2)14-9(13-6)8(5-12-14)10(15)11-3/h4-5H,1-3H3,(H,11,15)
- InChIKey: HNOCUXKTWZAYNV-UHFFFAOYSA-N
- SMILES: C12=C(C(NC)=O)C=NN1C(C)=CC(C)=N2
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7547460-5.0g |
N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
1380717-12-3 | 95.0% | 5.0g |
$1530.0 | 2025-02-20 | |
Enamine | EN300-7547460-0.05g |
N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
1380717-12-3 | 95.0% | 0.05g |
$101.0 | 2025-02-20 | |
1PlusChem | 1P028E5Q-10g |
N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
1380717-12-3 | 95% | 10g |
$2867.00 | 2023-12-22 | |
Enamine | EN300-7547460-0.1g |
N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
1380717-12-3 | 95.0% | 0.1g |
$152.0 | 2025-02-20 | |
Enamine | EN300-7547460-10.0g |
N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
1380717-12-3 | 95.0% | 10.0g |
$2269.0 | 2025-02-20 | |
1PlusChem | 1P028E5Q-5g |
N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
1380717-12-3 | 95% | 5g |
$1953.00 | 2023-12-22 | |
1PlusChem | 1P028E5Q-250mg |
N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
1380717-12-3 | 95% | 250mg |
$320.00 | 2024-06-21 | |
1PlusChem | 1P028E5Q-2.5g |
N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
1380717-12-3 | 95% | 2.5g |
$1340.00 | 2023-12-22 | |
1PlusChem | 1P028E5Q-500mg |
N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
1380717-12-3 | 95% | 500mg |
$565.00 | 2024-06-21 | |
1PlusChem | 1P028E5Q-1g |
N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
1380717-12-3 | 95% | 1g |
$715.00 | 2023-12-22 |
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl- 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl-に関する追加情報
Recent Advances in Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl- (CAS: 1380717-12-3) Research
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl- (CAS: 1380717-12-3) is a structurally unique small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and inflammatory disorders. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives, including the N,5,7-trimethyl variant. The researchers optimized a multi-step synthesis protocol that improved yield and purity, making the compound more accessible for preclinical studies. Key modifications included the introduction of a carboxamide group at the 3-position, which enhanced the compound's binding affinity to target proteins. The study also reported that the N,5,7-trimethyl substitution pattern conferred improved metabolic stability compared to earlier analogs.
In terms of biological activity, Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl- has shown promising results as a selective inhibitor of protein kinases involved in cell proliferation and survival. A recent Nature Communications article (2024) demonstrated its efficacy in targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade in many cancers. In vitro assays revealed that the compound exhibited nanomolar potency against PI3Kα, with a favorable selectivity profile over other kinases. Furthermore, in vivo studies using xenograft models of breast cancer showed significant tumor growth inhibition, suggesting its potential as a lead compound for oncology therapeutics.
Beyond oncology, researchers have investigated the anti-inflammatory properties of this compound. A 2024 preprint in BioRxiv highlighted its ability to modulate the NLRP3 inflammasome, a key player in chronic inflammatory diseases. The study found that Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl- reduced IL-1β secretion in macrophages by 70% at low micromolar concentrations, outperforming several reference compounds. These findings open new avenues for its application in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Despite these advances, challenges remain in the clinical translation of Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl-. Pharmacokinetic studies indicate that while the compound has good oral bioavailability, its plasma half-life may require optimization for sustained therapeutic effects. Additionally, ongoing toxicology studies are evaluating its safety profile at higher doses. Future research directions include structure-activity relationship (SAR) studies to further refine its selectivity and the development of prodrug strategies to enhance its delivery to target tissues.
In conclusion, Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl- (CAS: 1380717-12-3) represents a promising scaffold in medicinal chemistry, with demonstrated efficacy in both anticancer and anti-inflammatory contexts. Continued research into its mechanism of action and optimization of its pharmacological properties will be critical for advancing this compound toward clinical applications. The recent studies underscore its potential to address unmet medical needs in multiple therapeutic areas.
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